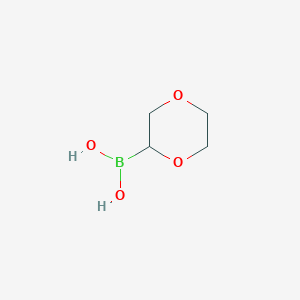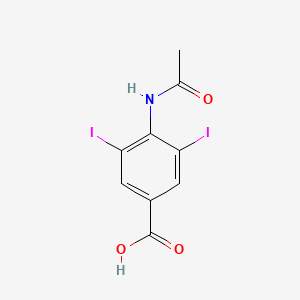
Benzoic acid, 4-acetamido-3,5-diiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-3,5-diiodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of acetamido and diiodo substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-3,5-diiodobenzoic acid typically involves the iodination of 4-acetamidobenzoic acid. One common method includes the use of iodine monochloride in glacial acetic acid, followed by the addition of water to precipitate the diiodinated product . The reaction is carried out at elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production methods for 4-Acetamido-3,5-diiodobenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamido-3,5-diiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Iodine Monochloride: Used for iodination reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atoms.
Aplicaciones Científicas De Investigación
4-Acetamido-3,5-diiodobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a diagnostic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Acetamido-3,5-diiodobenzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3,5-diiodobenzoic acid: Similar structure but with an amino group instead of an acetamido group.
4-Hydroxy-3,5-diiodobenzoic acid: Contains a hydroxy group instead of an acetamido group.
Uniqueness
4-Acetamido-3,5-diiodobenzoic acid is unique due to its specific substituents, which confer distinct chemical properties and reactivity. These differences make it suitable for particular applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
86166-48-5 |
|---|---|
Fórmula molecular |
C9H7I2NO3 |
Peso molecular |
430.97 g/mol |
Nombre IUPAC |
4-acetamido-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C9H7I2NO3/c1-4(13)12-8-6(10)2-5(9(14)15)3-7(8)11/h2-3H,1H3,(H,12,13)(H,14,15) |
Clave InChI |
VAAVFCCYZWCBBA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1I)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


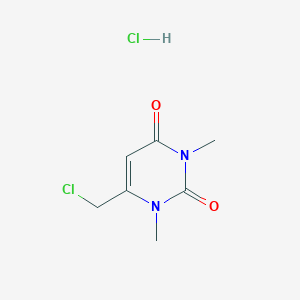
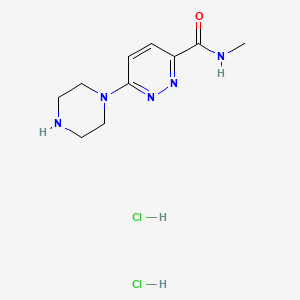
![1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13480117.png)
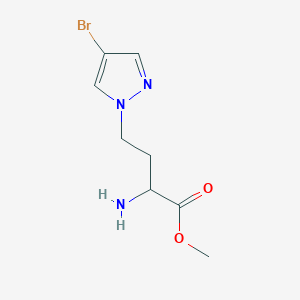
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13480123.png)
![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13480136.png)

![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13480149.png)
![2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid](/img/structure/B13480153.png)


![6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde](/img/structure/B13480173.png)

